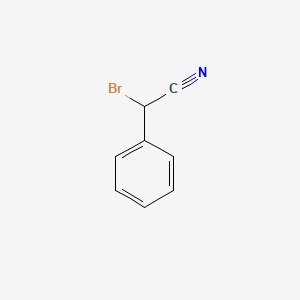
Bromobenzyl cyanide
Vue d'ensemble
Description
Bromobenzyl cyanide is a compound that is related to the family of benzyl cyanides, which are of interest due to their various applications in industrial and chemical processes. While the provided papers do not directly discuss bromobenzyl cyanide, they do provide insights into related compounds and methodologies that can be applied to the analysis and synthesis of similar compounds.
Synthesis Analysis
The synthesis of related bromobenzyl compounds can be complex, involving multiple steps and reagents. For instance, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, as reported in one of the studies, was achieved by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, resulting in a high yield of 92% . This process demonstrates the feasibility of synthesizing bromobenzyl derivatives with high efficiency, which could be analogous to the synthesis of bromobenzyl cyanide.
Molecular Structure Analysis
The molecular structure of bromobenzyl derivatives can be elucidated using various analytical techniques such as NMR, EI-MS, and FT-IR. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined using single-crystal X-ray diffraction analysis, revealing a monoclinic system with specific geometric parameters . These techniques are essential for confirming the structure of synthesized compounds, including bromobenzyl cyanide.
Chemical Reactions Analysis
Bromobenzyl compounds can participate in various chemical reactions. The 2-bromobenzylidene group has been shown to be an effective protecting/radical-translocating group for a 1,6-hydrogen transfer reaction, which is a type of radical reaction . This suggests that bromobenzyl cyanide could also be involved in radical reactions or serve as a precursor for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzyl derivatives can be quite diverse. For instance, the study on the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide provides detailed information on its crystalline form, including the space group and cell dimensions . Additionally, the determination of total cyanide in soil samples using derivatization techniques indicates the sensitivity of these compounds to analytical methods, which could be relevant for the detection and quantification of bromobenzyl cyanide in various matrices .
Applications De Recherche Scientifique
Analytical Chemistry
Chromatographic Analysis : BBC derivatives, such as pentafluorobenzyl cyanide, are used in chromatographic methods for the sensitive and specific determination of cyanide ions. For instance, Hsin-Lung Wu et al. (1984) developed a method using gas chromatography for the determination of cyanide ions as pentafluorobenzyl cyanide, which showed minimal interferences from other anions commonly found in wastewater (Hsin-Lung Wu et al., 1984).
Soil Analysis : B. Campanella et al. (2017) proposed a method for measuring total cyanide in soil samples using a single-step derivatization with pentafluorobenzyl bromide, followed by gas chromatography-mass spectrometry (Campanella et al., 2017).
Organic Chemistry
- Synthesis of Aromatic Nitriles : A. Coppola et al. (2013) demonstrated the use of alkyl tosylmethyl isocyanides and 2-bromobenzyl bromides in a cascade reaction, which represents a new approach to the synthesis of aromatic nitriles via isocyanide-cyanide interconversion (Coppola et al., 2013).
Materials Science
- Nanosensor Development : Research by J. Princy Maria et al. (2020) explored the use of black-phosphorene nanosheets as a sensing substrate for detecting molecules like bromobenzyl cyanide, indicating its potential as a nanosensor substrate for lachrymator agents (Maria et al., 2020).
Corrosion Inhibition
- Metal Corrosion Protection : Jiang Jin-zhi (2008) synthesized 2-(4-bromobenzyl)-benzimidazole from 4-bromobenzyl cyanide and studied its application as a corrosion inhibitor for copper in acidic solutions (Jiang Jin-zhi, 2008).
Environmental Science
- Water and Wastewater Treatment : R. R. Dash et al. (2009) utilized granular activated carbon for the adsorptive study of cyanide complexes, including those formed with bromobenzyl cyanide, for water and wastewater treatment (Dash et al., 2009).
Pharmacology
- Antitumor Activity : Paul J Thornalley et al. (1996) investigated the antitumor activity of S-(p-Bromobenzyl)glutathione diesters in vitro, showing promising results in inhibiting human leukemia cell growth (Thornalleyet al., 1996)
Mécanisme D'action
Mode of Action
BBC interacts with its targets by causing irritation to the mucous membranes, particularly the eyes, causing them to produce tears . This is achieved through the activation of sensory neurons, which then signal the lacrimal glands to produce tears. The potency of BBC is such that it revolutionized the use of tear agents due to their extreme potency .
Result of Action
The primary result of BBC’s action is the production of tears due to irritation of the eyes . It can also cause irritation to the respiratory system if inhaled. Its toxicity is similar to that of chlorine gas .
Safety and Hazards
Bromobenzyl Cyanide is toxic and can affect you when breathed in and by passing through your skin . It can irritate and burn the eyes with possible eye damage . Contact can cause severe skin burns with rash and itching . Inhalation can irritate the nose and throat . High exposure may cause rapid, fatal Cyanide poisoning . Symptoms include headache, weakness, pounding of the heart, and trouble breathing . This can rapidly lead to convulsions and death .
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHFBOUSHUEAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871146 | |
| Record name | Bromo(phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow crystals; [CAMEO] Yellowish solid with an odor of soured fruit; mp = 29 deg C; [HSDB] Pure: Yellow to white solid; Impure: Oily brown liquid; [EPA OHM/TADS] | |
| Record name | Bromobenzyl cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1456 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
242 °C @ 760 MM HG | |
| Record name | ALPHA-BROMOBENZYL CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN WATER; FREELY SOL IN ALCOHOL, ETHER, ACETONE, CHLOROFORM, COMMON ORGANIC SOLVENTS; SOL IN PHOSGENE, CHLOROPICRIN, BENZYL CYANIDE | |
| Record name | ALPHA-BROMOBENZYL CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.539 @ 29 °C/4 °C | |
| Record name | ALPHA-BROMOBENZYL CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
6.8 (AIR= 1) | |
| Record name | ALPHA-BROMOBENZYL CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00465 [mmHg], 0.012 MM HG @ 20 °C | |
| Record name | Bromobenzyl cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1456 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALPHA-BROMOBENZYL CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Bromobenzyl cyanide | |
Color/Form |
YELLOWISH CRYSTALS FROM DILUTE ALCOHOL | |
CAS RN |
5798-79-8 | |
| Record name | α-Bromobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5798-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromobenzyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromo(phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(phenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOBENZYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JP1R2F6C6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALPHA-BROMOBENZYL CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
77 °F, 29 °C | |
| Record name | Bromobenzyl cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1456 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALPHA-BROMOBENZYL CYANIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1982 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicological effects of Bromobenzyl cyanide?
A: Bromobenzyl cyanide is a potent lachrymator (tear gas) that primarily targets the mucous membranes of the eyes, causing intense irritation and tearing. [] This effect is thought to be mediated by the release of cyanide ions upon decomposition of the compound. [] Cyanide ions are potent inhibitors of cytochrome c oxidase, a crucial enzyme in the electron transport chain responsible for cellular respiration. [] Inhibition of this enzyme disrupts energy production within cells, particularly affecting tissues with high energy demands like the central nervous system and the heart. []
Q2: How is Bromobenzyl cyanide detected and quantified in various matrices?
A: Gas chromatography coupled with various detectors, such as flame ionization detection (FID) or headspace gas chromatography (GCHS), is commonly employed for the sensitive detection and quantification of Bromobenzyl cyanide. [] These techniques are particularly useful for analyzing volatile organic compounds like Bromobenzyl cyanide in complex matrices, such as pharmaceutical products.
Q3: Can you elaborate on the use of Bromobenzyl cyanide in organic synthesis?
A: Bromobenzyl cyanide serves as a valuable building block in organic synthesis. For example, it reacts with thiourea derivatives to yield 4-amino-2-iminothiazoline derivatives. [] Additionally, it is employed in the synthesis of 2-(4-Bromobenzyl)-benzimidazole, a compound investigated for its corrosion inhibition properties. [] Furthermore, researchers have explored its reactivity with sodium salts of fatty acids and benzoic acid. []
Q4: How does the structure of Bromobenzyl cyanide relate to its reactivity?
A4: The presence of the benzyl group, the cyanide group, and the bromine atom in the para position on the benzene ring contributes to the reactivity of Bromobenzyl cyanide. The benzylic position is susceptible to nucleophilic attack, while the cyanide group can participate in various reactions, such as nucleophilic addition. The bromine atom can undergo substitution reactions, further diversifying the reactivity of this compound.
Q5: Are there any concerns regarding the presence of Bromobenzyl cyanide as an impurity in pharmaceuticals?
A: Yes, the presence of Bromobenzyl cyanide in pharmaceuticals, particularly those containing Brompheniramine Maleate, raises significant concerns due to its genotoxic nature. [] Regulatory agencies and the pharmaceutical industry closely monitor and strive to minimize the levels of this genotoxic impurity in drug substances and products. []
Q6: What strategies are employed to mitigate the risks associated with Bromobenzyl cyanide?
A: To minimize the risk posed by Bromobenzyl cyanide, stringent control measures are implemented throughout the manufacturing process. [] This includes optimizing synthetic routes to minimize its formation, implementing rigorous purification steps, and employing highly sensitive analytical methods to ensure its levels remain below the acceptable limits. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)
![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)
![[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328723.png)
-amino]acetic acid](/img/structure/B1328725.png)

![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)
![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)


